molecular formula HKO<br>KOH B072376 Potassium hydroxide CAS No. 1310-58-3

Potassium hydroxide

Cat. No. B072376
M. Wt: 56.106 g/mol
InChI Key: KWYUFKZDYYNOTN-UHFFFAOYSA-M
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Patent
US05213706

Procedure details

Example 4 illustrates that the addition of potassium hydroxide to sodium tripolyphosphate (wherein the level of the tripolyphosphate anion concentration was about equal to that which results by hydrolyzing 13.3% sodium trimetaphosphate with KOH) did not solubilize the sodium tripolyphosphate and a very heavy precipitate was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripolyphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium trimetaphosphate
Yield
13.3%
Name
KOH

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[O-:3][P:4]([O:7][P:8]([O:11][P:12]([O-:15])([O-:14])=[O:13])([O-:10])=[O:9])([O-:6])=[O:5].[Na+:16].[Na+].[Na+].[Na+].[Na+].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O>>[O-:6][P:4]1([O:7][P:8]([O-:10])(=[O:9])[O:11][P:12]([O-:14])(=[O:13])[O:15]1)=[O:5].[Na+:16].[Na+:16].[Na+:16].[OH-:3].[K+:2] |f:0.1,2.3.4.5.6.7,9.10.11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
tripolyphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
anion concentration

Outcomes

Product
Name
sodium trimetaphosphate
Type
product
Smiles
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.3%
Name
KOH
Type
product
Smiles
[OH-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05213706

Procedure details

Example 4 illustrates that the addition of potassium hydroxide to sodium tripolyphosphate (wherein the level of the tripolyphosphate anion concentration was about equal to that which results by hydrolyzing 13.3% sodium trimetaphosphate with KOH) did not solubilize the sodium tripolyphosphate and a very heavy precipitate was observed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripolyphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[O-:3][P:4]([O:7][P:8]([O:11][P:12]([O-:15])([O-:14])=[O:13])([O-:10])=[O:9])([O-:6])=[O:5].[Na+:16].[Na+].[Na+].[Na+].[Na+].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O>>[O-:6][P:4]1([O:7][P:8]([O-:10])(=[O:9])[O:11][P:12]([O-:14])(=[O:13])[O:15]1)=[O:5].[Na+:16].[Na+:16].[Na+:16].[OH-:3].[K+:2] |f:0.1,2.3.4.5.6.7,9.10.11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
tripolyphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
anion concentration

Outcomes

Product
Name
Type
product
Smiles
[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.3%
Name
Type
product
Smiles
[OH-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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